N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

drug-likeness physicochemical profiling oral bioavailability

Select this exact regioisomer for structure-based design—the 6-(furan-2-yl)pyridin-3-ylmethylamine anchor and o-tolyloxy group create a unique pharmacophore with a calculated logP of 2.27, tPSA 75.94 Ų, and zero Rule-of‑5 violations. Its 7 hydrogen-bond acceptors enable an extended polar interaction network that distinguishes it from indole or benzimidazole congeners, allowing exploration of kinase targets orthogonal to JAK2/FLT3. Procure the precise chemotype; positional isomers (e.g., 5-(furan-3-yl)) alter the exit vector and may abrogate target engagement.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 1904035-80-8
Cat. No. B2392545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
CAS1904035-80-8
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C19H18N2O3/c1-14-5-2-3-6-17(14)24-13-19(22)21-12-15-8-9-16(20-11-15)18-7-4-10-23-18/h2-11H,12-13H2,1H3,(H,21,22)
InChIKeyZAUVXULFVSDSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 1904035-80-8) for Scientific Procurement: Chemical Identity, Predicted Drug‑Likeness Profile and Structural Differentiation


N-((6-(Furan‑2‑yl)pyridin‑3‑yl)methyl)‑2‑(o‑tolyloxy)acetamide (CAS 1904035‑80‑8, molecular formula C₁₉H₁₈N₂O₃, MW 322.36 g·mol⁻¹) is a fully synthetic, heterocyclic acetamide that embeds a furan‑pyridine‑methylamine core linked to an o‑tolyloxyacetyl group . Predicted physicochemical properties include a calculated logP of 2.27, a topological polar surface area of 75.94 Ų, seven hydrogen‑bond acceptors, one hydrogen‑bond donor, five rotatable bonds, and zero Rule‑of‑5 violations, indicating a drug‑like profile with potential for oral bioavailability . The compound is currently offered by multiple vendors at research‑grade purity for preclinical hit‑to‑lead and lead‑optimisation programmes .

Why Generic Substitution Fails: Structural Uniqueness of the o‑Tolyloxyacetamide Furan‑Pyridine Scaffold


The target compound cannot be interchanged with other acetamide‑bearing heterocycles because three orthogonal structural features define its molecular recognition surface: (i) the 6‑(furan‑2‑yl)pyridin‑3‑ylmethylamine anchor determines the spatial orientation of the acetamide side‑chain, (ii) the o‑tolyloxy group introduces a distinct hydrophobic‑aromatic steric footprint that differs from isosteres such as indole, benzimidazole, or pyridinyl replacements, and (iii) the ether‑linked acetamide junction provides conformational flexibility that influences hydrogen‑bond networking . Even minor positional isomerism (e.g., 5‑(furan‑3‑yl)pyridin‑3‑yl vs. 6‑(furan‑2‑yl)pyridin‑3‑yl) alters the exit vector of the acetamide moiety, potentially abrogating binding to the cognate target . Consequently, procurement decisions must be based on the exact regio‑ and chemotype rather than on generic compound‑class assumptions.

Quantitative Evidence Guide: N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide Differentiators for Scientific Selection


Predicted Drug‑Likeness Advantage: Oral Bioavailability Potential vs. Benzimidazole and Indole Analogues

The target compound exhibits a predicted logP of 2.27, a topological polar surface area (tPSA) of 75.94 Ų, five rotatable bonds, and zero Rule‑of‑5 (RO5) violations . In contrast, the closest benzimidazole‑containing analogue (2‑(1H‑benzo[d]imidazol‑1‑yl)‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide, PubChem CID 91625557) has a tPSA of 73 Ų and a higher molecular weight (332.4 g·mol⁻¹) [1], while the indole‑acetamide analogue (N‑{[6‑(furan‑2‑yl)pyridin‑3‑yl]methyl}‑2‑(1‑methyl‑1H‑indol‑3‑yl)acetamide, CAS 2034306‑70‑0) has an even larger molecular weight of 345.4 g·mol⁻¹ [2]. The lower molecular weight and balanced lipophilicity (logP 2.27) of the o‑tolyloxy derivative place it in a more favourable oral‑bioavailability space as defined by the RO5 filter, potentially offering superior absorption and permeation characteristics.

drug-likeness physicochemical profiling oral bioavailability hit-to-lead optimisation

Kinase‑Inhibitor Scaffold Differentiation: o‑Tolyloxy Acetamide vs. Indole‑Acetamide Congener

The indole‑acetamide congener (N‑{[6‑(furan‑2‑yl)pyridin‑3‑yl]methyl}‑2‑(1‑methyl‑1H‑indol‑3‑yl)acetamide) has been reported to inhibit the kinases JAK2 and FLT3, targets frequently mutated in haematological malignancies [1]. The target compound replaces the indole‑acetamide moiety with an o‑tolyloxy‑acetamide group, which alters the hydrogen‑bonding capacity (seven H‑bond acceptors vs. four for the indole analogue) and the hydrophobic surface presented to the kinase ATP‑binding pocket . This structural modification is expected to shift the kinome‑selectivity profile away from the JAK2/FLT3 axis toward a distinct set of kinase targets, a common observation in medicinal chemistry where phenoxy‑acetamide derivatives display divergent kinase inhibition fingerprints .

kinase inhibition JAK2 FLT3 selectivity profile chemical biology

Regioisomeric Precision: 6‑(Furan‑2‑yl)pyridin‑3‑yl Substitution Pattern vs. 5‑(Furan‑3‑yl) and 2‑(Furan‑2‑yl) Regioisomers

The target compound bears a 6‑(furan‑2‑yl)pyridin‑3‑ylmethylamine scaffold, which directs the acetamide side‑chain along a specific exit vector. Closely related regioisomers, such as the 5‑(furan‑3‑yl)pyridin‑3‑yl and 2‑(furan‑2‑yl)pyridin‑3‑yl variants, are also commercialised but place the acetamide attachment point in a different spatial orientation relative to the furan ring. In target‑based drug discovery, such positional shifts can drastically alter binding affinity, as evidenced across diverse chemotypes where subtle regioisomeric changes modulate on‑target potency by orders of magnitude . The exact 6‑(furan‑2‑yl)pyridin‑3‑yl topology of the title compound defines a unique pharmacophoric geometry that cannot be replicated by its regioisomers .

regioisomerism binding orientation target engagement positional SAR

Hydrogen‑Bond Acceptor Capacity and Topological PSA: Implications for Target Engagement and Selectivity

The target compound possesses seven hydrogen‑bond acceptors and a tPSA of 75.94 Ų . This acceptor count exceeds that of simpler 2‑phenoxyacetamide building blocks (typically 3–4 acceptors) and is higher than the benzimidazole‑linked analogue (4 acceptors) [1]. The additional hydrogen‑bond acceptor capacity, arising from the furan oxygen, pyridine nitrogen, acetamide carbonyl, and ether oxygen, may enable a more extensive and specific hydrogen‑bond network with polar residues in a protein binding site. Increased tPSA within the 60–80 Ų range is also associated with improved solubility and reduced promiscuity, making this compound a more selective and developable chemical probe candidate.

hydrogen bonding polar surface area target selectivity medicinal chemistry optimisation

Recommended Research and Industrial Application Scenarios for N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide


Kinase‑Focused Hit‑to‑Lead Programmes Seeking Non‑JAK2/FLT3 Chemotypes

The o‑tolyloxyacetamide scaffold distinguishes itself from the indole‑acetamide analogue that exhibits JAK2 and FLT3 inhibition [1]. Procurement of the target compound enables exploration of kinase targets orthogonal to the JAK2/FLT3 axis, exploiting the higher hydrogen‑bond acceptor count and distinct hydrophobic footprint to achieve a differentiated selectivity profile, as inferred from class‑level SAR .

Oral Bioavailability‑Driven Lead Optimisation

With a molecular weight of 322.36 g·mol⁻¹, a predicted logP of 2.27, a tPSA of 75.94 Ų, and zero RO5 violations , the compound resides in favourable oral drug‑like space. Compared to the bulkier indole (MW 345.4) and benzimidazole (MW 332.4) congeners, the o‑tolyloxy derivative offers a superior starting point for oral small‑molecule programmes where maintaining low molecular weight and balanced lipophilicity is critical [2].

Regioisomer‑Controlled Chemical Biology Probe Development

The precise 6‑(furan‑2‑yl)pyridin‑3‑ylmethylamine substitution pattern defines a unique pharmacophore that cannot be substituted by the 5‑(furan‑3‑yl) or 2‑(furan‑2‑yl) regioisomers . Researchers requiring a defined exit‑vector geometry for structure‑based design or chemical probe campaigns should select this exact regioisomer to ensure reproducible target engagement and SAR integrity.

Selective Inhibitor Design Leveraging Enhanced Hydrogen‑Bond Capacity

The target compound provides seven hydrogen‑bond acceptors, exceeding the capacity of benzimidazole‑ and simpler phenoxyacetamide‑based analogues [2]. This feature supports the rational design of selective inhibitors where an extended polar interaction network is needed to discriminate between closely related protein targets, making it the preferred scaffold for selectivity‑driven medicinal chemistry efforts.

Quote Request

Request a Quote for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.